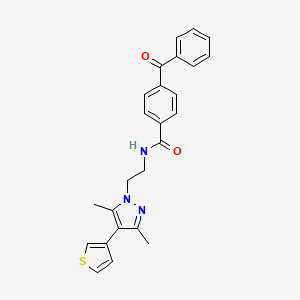

4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

描述

属性

IUPAC Name |

4-benzoyl-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2S/c1-17-23(22-12-15-31-16-22)18(2)28(27-17)14-13-26-25(30)21-10-8-20(9-11-21)24(29)19-6-4-3-5-7-19/h3-12,15-16H,13-14H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHQZRROUFMYMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.

Introduction of the thiophene ring: This step involves the coupling of the pyrazole ring with a thiophene derivative.

Attachment of the benzoyl group: This can be done through Friedel-Crafts acylation.

Formation of the final benzamide structure: This involves the reaction of the intermediate compound with benzoyl chloride in the presence of a base.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

化学反应分析

4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

科学研究应用

Anticancer Activity

Research indicates that compounds containing pyrazole and thiophene derivatives exhibit significant anticancer properties. A study by Nacher-Luis et al. demonstrated that similar structures can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific activity of 4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide against cancer cell lines remains to be fully explored but is anticipated based on its structural analogs.

Antimicrobial Properties

The compound's potential antimicrobial activity is also noteworthy. Similar derivatives have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the benzamide structure may enhance membrane permeability, potentially increasing bioactivity against pathogens.

Neuropharmacological Effects

The structural characteristics of the compound suggest it may interact with neurotransmitter systems. Compounds with similar scaffolds have been investigated for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is needed to elucidate these effects specifically for this compound.

Synthetic Methodologies

The synthesis of this compound can be achieved through various synthetic routes. Recent advancements in synthetic chemistry have allowed for more efficient pathways to produce this compound, leveraging techniques such as:

- One-Pot Reactions : Streamlining the synthesis process by combining multiple reaction steps into a single vessel.

- Green Chemistry Approaches : Utilizing environmentally friendly solvents and reagents to minimize waste and improve sustainability in chemical processes.

Case Study 1: Anticancer Mechanism

In a recent study evaluating the anticancer efficacy of pyrazole derivatives, it was found that these compounds induce apoptosis in cancer cells via the intrinsic pathway. Flow cytometry analysis revealed that treatment with similar compounds resulted in a significant increase in sub-G1 phase cells, indicative of apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |

Case Study 2: Antimicrobial Activity

A comparative analysis of thiophene derivatives showed that they possess inhibitory effects against various bacterial strains. The study highlighted the enhanced lipophilicity of compounds similar to this compound, which may contribute to their antimicrobial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

作用机制

The mechanism of action of 4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Structural Analogues and Key Modifications

The compound shares structural similarities with several benzamide- and pyrazole-containing derivatives. Key analogues are summarized below:

Physicochemical Properties

Key Observations:

- Thiophene in the target compound may improve π-π stacking compared to methoxy or nitro groups in analogues.

- Higher molecular weight compounds (e.g., Example 53) exhibit elevated melting points, suggesting stronger intermolecular forces.

- Ethyl spacers in the target compound could enhance solubility relative to rigid chromenone systems.

Electronic and Functional Group Impact

- Thiophene vs.

- Hydroxy vs. Benzoyl Groups: Rip-D’s hydroxy group increases polarity, likely improving aqueous solubility compared to the target compound’s benzoyl moiety .

生物活性

The compound 4-benzoyl-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 347.43 g/mol. The structure features a benzamide core, which is known for various biological activities, along with a pyrazole ring and a thiophene substituent that may contribute to its pharmacological properties.

Structural Formula

Anticancer Properties

Recent studies have highlighted the anticancer potential of related pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. One study reported that certain pyrazole derivatives reduced mTORC1 activity and enhanced autophagy in MIA PaCa-2 pancreatic cancer cells, suggesting a mechanism for their anticancer effects .

The proposed mechanism of action for this class of compounds includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote apoptosis or inhibit tumor growth.

- Autophagy Regulation : By modulating autophagy, these compounds may selectively target cancer cells under metabolic stress while sparing normal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Research indicates that modifications to the pyrazole ring and substituents on the benzamide can significantly influence potency and selectivity against cancer cells. For example, the introduction of various functional groups has been linked to enhanced enzyme inhibition and receptor affinity .

Table 1: Summary of Biological Activities

Case Study: MIA PaCa-2 Cells

A pivotal study focused on MIA PaCa-2 pancreatic cancer cells demonstrated that treatment with specific pyrazole derivatives led to:

- Submicromolar antiproliferative activity .

- Increased levels of LC3-II , indicating disrupted autophagic flux under nutrient-deficient conditions.

These findings suggest that compounds like this compound could serve as promising candidates for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。